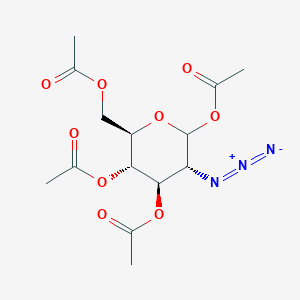

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

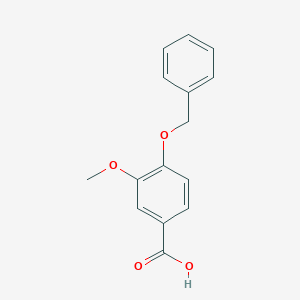

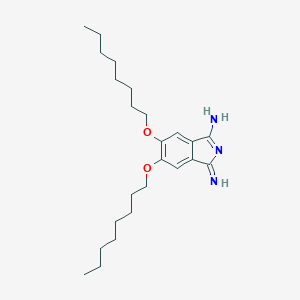

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose . It is an analog of N-acetylmannosamine (ManNAc) and a building block . It has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments . It has also been used in the synthesis of fluorescent probes for lysosomal labeling .

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose involves a triflate displacement reaction . This important precursor is now available in three efficient steps from D-glucose . An alternative method for the amine to azide conversion uses imidazole sulfonyl azide salts . A new method which is quick and efficient has been developed for the preparation of the azido compound from 1,3,4,6-tetra-O-acetyl-2-O-benzyl-2-deoxy-β-D-glucopyranose .Molecular Structure Analysis

The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is C14H19N3O9 . The molecular weight is 373.32 g/mol . The IUPAC name is [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate .Chemical Reactions Analysis

The 2-azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose acts as a latent amine, latterly re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Applications De Recherche Scientifique

Nanoparticle Fabrication

This compound is utilized in the fabrication of poly(lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles are designed for efficient and prospective in vivo metabolic processing. Two methods are primarily used for their fabrication: single emulsion solvent evaporation and nanoprecipitation . The resulting nanoparticles have potential applications in drug delivery systems due to their consistent size and reliable polydispersity indices.

Synthesis of Azido-Sugars

The azido functional group of this compound makes it an invaluable precursor for synthesizing azido-sugars. These sugars are crucial in various biomedical research areas, including the development of antiviral agents and glycoconjugates .

Antiviral Nucleosides Development

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: is a key precursor in synthesizing diverse antiviral nucleosides. It holds significant importance in advancing antiviral medications targeting diseases arising from viral infections .

Immunological Research

As a building block, this compound has been used in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit. These synthesized molecules are used in immunological experiments to study the immune response .

Lysosomal Labeling

The compound is also employed in the synthesis of fluorescent probes for lysosomal labeling. These probes are essential for tracking and studying lysosomal functions and behaviors in various biological research contexts .

Metabolic Engineering

Preliminary in vivo studies with un-encapsulated 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose showed poor engineering of cardiac glycoproteins. However, when loaded into nanoparticles, it opens up avenues for improved bioavailability and efficient metabolic engineering, particularly in cardiac tissues .

Drug Delivery Systems

Due to its structural properties, this compound can be used to create nanoparticles that serve as drug delivery vehicles. These vehicles can be engineered to target specific tissues or cells, enhancing the effectiveness of therapeutic agents .

Contrast Agents and MRI Imaging

The nanoparticles fabricated using this compound can be further developed into contrast agents for magnetic resonance imaging (MRI). This application is particularly useful in diagnosing and monitoring various health conditions .

Safety And Hazards

Orientations Futures

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-GNMOMJPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)

![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)